

Spectroscopic Comparison of 3,6-Dichloro-2-methylpyridine with Its Precursors

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Compound of Interest

Compound Name: 3,6-Dichloro-2-methylpyridine

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A Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the key intermediate, **3,6-dichloro-2-methylpyridine**, with its common precursors, 2-methylpyridine (also known as 2-picoline) and 2-methylpyridine N-oxide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a comprehensive analysis of the spectral characteristics that differentiate these molecules. The structural evolution from the precursors to the final chlorinated product is elucidated through a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for the precursors is readily available, the spectral data for **3,6-dichloro-2-methylpyridine** is presented based on predictive analysis and comparison with structurally analogous compounds due to the limited availability of public experimental spectra.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-methylpyridine, 2-methylpyridine N-oxide, and the predicted data for **3,6-dichloro-2-methylpyridine**. This side-by-side comparison highlights the significant changes in chemical shifts, vibrational frequencies, and fragmentation patterns that occur as the pyridine ring is oxidized and subsequently chlorinated.

Table 1: ^1H NMR Spectral Data (Predicted for **3,6-dichloro-2-methylpyridine**)

Compound	Chemical Shift (δ ppm)	Multiplicity	Assignment
2-Methylpyridine	~2.5	s	-CH ₃
~7.1	d	H-5	
~7.2	t	H-3	
~7.6	t	H-4	
~8.5	d	H-6	
2-Methylpyridine N-oxide	~2.5	s	-CH ₃
~7.2-7.3	m	H-3, H-4, H-5	
~8.2	d	H-6	
3,6-Dichloro-2-methylpyridine (Predicted)	~2.6	s	-CH ₃
~7.3	d	H-4	
~7.8	d	H-5	

Table 2: ¹³C NMR Spectral Data (Predicted for 3,6-dichloro-2-methylpyridine)

Compound	Chemical Shift (δ ppm)	Assignment
2-Methylpyridine[1]	~24.0	-CH ₃
~121.0	C-3	
~122.0	C-5	
~136.0	C-4	
~149.0	C-6	
~159.0	C-2	
2-Methylpyridine N-oxide	~18.0	-CH ₃
~124.0	C-3	
~126.0	C-5	
~127.0	C-4	
~139.0	C-6	
~150.0	C-2	
3,6-Dichloro-2-methylpyridine (Predicted)	~22.0	-CH ₃
~124.0	C-5	
~132.0	C-3	
~140.0	C-4	
~150.0	C-6	
~158.0	C-2	

Table 3: Infrared (IR) Spectroscopy Data (Predicted for **3,6-dichloro-2-methylpyridine**)

Compound	Wavenumber (cm ⁻¹)	Assignment
2-Methylpyridine	~2950-3050	C-H stretch (aromatic & aliphatic)
~1590, 1570, 1480, 1430		C=C and C=N stretching
2-Methylpyridine N-oxide	~2950-3050	C-H stretch (aromatic & aliphatic)
~1600, 1570, 1470, 1440		C=C and C=N stretching
~1250		N-O stretch
3,6-Dichloro-2-methylpyridine (Predicted)	~2950-3050	C-H stretch (aromatic & aliphatic)
~1570, 1550, 1450, 1400		C=C and C=N stretching
~800-850		C-Cl stretch

Table 4: Mass Spectrometry (MS) Data (Predicted for **3,6-dichloro-2-methylpyridine**)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Methylpyridine[2]	93	92, 66, 65
2-Methylpyridine N-oxide	109	93, 79, 78, 66
3,6-Dichloro-2-methylpyridine (Predicted)	161 (M), 163 (M+2), 165 (M+4)	126 (M-Cl), 91 (M-2Cl), 65

Synthetic Pathway

The synthesis of **3,6-dichloro-2-methylpyridine** typically proceeds from 2-methylpyridine through an oxidation step to form 2-methylpyridine N-oxide, which then undergoes chlorination.



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Caption: Synthetic route to **3,6-dichloro-2-methylpyridine**.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard ($\delta = 0.00$ ppm).
- ^1H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans were co-added to improve the signal-to-noise ratio.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Typically, 1024 scans were accumulated for each spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples (2-methylpyridine), a thin film was prepared between two potassium bromide (KBr) plates. For solid samples (2-methylpyridine N-oxide), a KBr pellet was prepared by grinding approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.
- Data Acquisition: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample compartment or a pure KBr pellet was acquired and subtracted from the sample spectrum to correct for atmospheric and instrumental contributions.

Mass Spectrometry (MS)

- Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.
- Sample Introduction: Liquid samples were introduced via direct injection, while solid samples were introduced using a direct insertion probe.
- Data Acquisition: The electron energy was set to 70 eV. The mass spectra were scanned over a mass-to-charge (m/z) range of 40-300 amu. The resulting spectra were analyzed for the molecular ion peak and characteristic fragmentation patterns.

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